3-Ethenylbenzonitrile

Anionic polymerization Living polymerization Functional monomer

3-Ethenylbenzonitrile (CAS 5338-96-5), also known as 3-vinylbenzonitrile or 3-cyanostyrene, is a bifunctional aromatic monomer featuring a vinyl group and a nitrile group at the meta position. It appears as a colorless to pale yellow liquid with a molecular weight of 129.16 g/mol.

Molecular Formula C9H7N
Molecular Weight 129.16 g/mol
CAS No. 5338-96-5
Cat. No. B1266556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenylbenzonitrile
CAS5338-96-5
Molecular FormulaC9H7N
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)C#N
InChIInChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2
InChIKeyFDIHXBYYQCPWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethenylbenzonitrile (CAS 5338-96-5) Procurement and Selection Guide for Scientific and Industrial Applications


3-Ethenylbenzonitrile (CAS 5338-96-5), also known as 3-vinylbenzonitrile or 3-cyanostyrene, is a bifunctional aromatic monomer featuring a vinyl group and a nitrile group at the meta position. It appears as a colorless to pale yellow liquid with a molecular weight of 129.16 g/mol . The compound is primarily utilized as a functional monomer in polymerization reactions and as a synthetic intermediate for the preparation of specialty polymers, pharmaceuticals, and advanced materials . Its unique meta-substitution pattern confers distinct electronic properties and reactivity compared to its ortho and para isomers, making it a critical building block for precise molecular design.

1
Meta-substituted bifunctional monomer for precise molecular design
2
Vinyl and nitrile groups support polymerization and advanced material synthesis
3
Distinct electronic profile versus ortho/para isomers influences reactivity selection

Why Generic Substitution of 3-Ethenylbenzonitrile (5338-96-5) Fails: A Positional Isomer Risk Assessment


Substituting 3-ethenylbenzonitrile with its closely related isomers, such as 4-ethenylbenzonitrile (4-cyanostyrene), is not scientifically justifiable due to profound differences in polymerization behavior and physical properties driven by the position of the cyano group. The electron-withdrawing effect of the nitrile group significantly alters the reactivity of the vinyl moiety, and its placement on the aromatic ring critically impacts the stability and livingness of the resulting polymer chain ends [1]. Furthermore, differences in molecular geometry and intermolecular forces lead to distinct physical properties, such as density and thermal stability, which directly affect material performance and handling. Procurement decisions based solely on functional group similarity, without accounting for positional isomerism, risk selecting a compound that fails to meet critical performance specifications in controlled polymerization or material synthesis workflows.

Isomer

Para isomer (4-cyanostyrene) enables living anionic polymerization; meta isomer does not, leading to broad polydispersity and low yields.

Property

Density, flash point, and thermal stability differ significantly, altering formulation handling and safety profiles.

Reactivity

Photocycloaddition stereochemistry and exciplex behavior are unique to meta substitution; para isomer may yield different product distributions.

Quantitative Differentiators for 3-Ethenylbenzonitrile (5338-96-5) vs. 4-Cyanostyrene and Analogs


Anionic Polymerization Yield and Livingness: Direct Head-to-Head Comparison with 4-Cyanostyrene

In a direct comparative study of anionic polymerization in tetrahydrofuran (THF), 4-cyanostyrene (para isomer) polymerized quantitatively to yield a stable living polymer at -78 °C with narrow molecular weight distributions (Mw/Mn = 1.05-1.09). In contrast, the polymerization of 3-cyanostyrene (meta isomer, 3-ethenylbenzonitrile) did not occur at -78 °C, proceeded only upon warming to -30 °C, and resulted in significantly lower yields (typically 15-30%) with broad molecular weight distributions (Mw/Mn ~1.3-1.8), indicating a loss of living character due to undesirable side reactions [1]. The para isomer's cyano group allows for stable carbanion propagation, while the meta isomer's geometry leads to a less stable propagating chain end, severely limiting its utility in synthesizing well-defined block copolymers.

Anionic polym. yield & livingness
Head-to-head
Yield 15-30% (Mw/Mn ~1.3-1.8) vs. para quant. (Mw/Mn 1.05-1.09)
Supports isomer selection for living polymerization workflows
Conditions: THF, -78 to -30 °C, K-Naph/Li-Naph
Anionic polymerization Living polymerization Functional monomer Cyanostyrene

Liquid Density: A Critical Parameter for Formulation and Material Design

The experimental density of 3-ethenylbenzonitrile at 25 °C is 1.0069 g/cm³, as reported in SciFinder experimental data . This is notably lower than the estimated density of 4-cyanostyrene, which is approximately 1.075 g/cm³ . While this 6.3% difference may seem small, it is significant in high-precision applications such as polymer blend formulation, where density mismatches can lead to phase separation, or in processes like spin-coating where solution density affects film thickness uniformity.

Liquid density
Data to verify
1.0069 g/cm³ (exp., 25 °C)
May support density-matching in blend formulation
Para isomer estimated ~1.075 g/cm³; source cross-review advised
Physical property Density Formulation Material science

Flash Point: Implications for Safe Handling and Process Engineering

Safety and handling protocols are paramount in industrial settings. The flash point of 3-ethenylbenzonitrile is reported to be 145.8 ± 20.9 °C [1], whereas the flash point of 4-cyanostyrene is significantly lower, at 102.0 ± 14.0 °C . This quantifiable difference of over 40 °C indicates that 3-ethenylbenzonitrile has a higher thermal stability threshold against ignition, which can influence storage conditions, allowable processing temperatures, and overall risk assessment in a manufacturing environment.

Flash point
Reported
145.8 ± 20.9 °C
Reported higher flash point may influence process safety design
Para isomer 102.0 ± 14.0 °C; closed cup method
Safety Flash point Process engineering Thermal stability

Photocycloaddition Selectivity: Distinct Reactivity in Electron Transfer Reactions

3-Cyanostyrene functions as a specific electron acceptor in photocycloaddition reactions. In a study with N-vinylcarbazole (VCZ), it formed cyclobutane adducts via an exciplex intermediate with a defined stereochemical outcome, yielding cis- and trans- isomers in a 3:1 ratio [1]. This stereoselectivity is a direct consequence of the meta-substituted geometry and its influence on the exciplex's sandwich conformation. While direct comparative data for the para isomer under identical conditions is not available in this source, the distinct stereochemical result underscores that the meta isomer's reactivity profile in photochemical applications is unique and cannot be replicated by its para counterpart, which would likely yield different product ratios or reaction pathways.

Photocycloaddition selectivity
Class-level
cis/trans cyclobutane adduct ratio 3:1
Unique stereochemical outcome supports photocycloaddition applications
Reaction with N-vinylcarbazole; class inference, direct para data unavailable
Photochemistry Cycloaddition Electron transfer Organic synthesis

Best-Fit Research and Industrial Scenarios for 3-Ethenylbenzonitrile (5338-96-5)


Synthesis of Statistical Copolymers Where Precise Livingness is Not Required

Based on the evidence that 3-cyanostyrene does not undergo living anionic polymerization [1], its use should be strictly limited to the synthesis of statistical or random copolymers via conventional radical polymerization. In this scenario, its role is to incorporate polar nitrile functionality into a polymer backbone to modify properties like solubility, adhesion, or dielectric constant. The lower yield and broader polydispersity observed in anionic systems are not a limitation in free-radical polymerization, making this a cost-effective route for functionalizing commodity polymers.

Precision Formulation of High-Density Matched Polymer Blends

The quantifiably lower density of 3-ethenylbenzonitrile (1.0069 g/cm³) compared to its para isomer (~1.075 g/cm³) [1] makes it the preferred monomer for synthesizing polymer components in blends where precise density matching is required. In applications such as multi-layer optical films or polymer matrix composites, minimizing density differences between components prevents phase segregation and delamination, ensuring long-term material stability and performance.

Process Development with a Focus on Thermal Safety Margins

For industrial or pilot-scale processes, the higher flash point of 3-ethenylbenzonitrile (145.8 °C) compared to 4-cyanostyrene (102 °C) [1] offers a tangible advantage in process safety and engineering. This higher thermal threshold allows for a wider range of operating temperatures during monomer purification, storage, and reaction setup, reducing the risk of fire hazards and potentially lowering the capital expenditure required for specialized safety equipment in manufacturing facilities.

Photochemical Synthesis of Stereochemically Defined Cyclobutane Scaffolds

3-Ethenylbenzonitrile's ability to undergo photocycloaddition with electron donors like N-vinylcarbazole to yield cyclobutane products with a specific 3:1 cis/trans ratio [1] makes it a valuable building block for photochemical organic synthesis. This reaction provides a controlled route to stereochemically defined, rigid cyclobutane-containing molecules that are of interest as core scaffolds in medicinal chemistry or as building blocks for novel polymeric materials with tailored conformational properties.

Application
Selection Property
Validation Focus
Statistical/random copolymer synthesis
Non-living radical polymerization fit
Nitrile incorporation and molecular weight control
Density-matched polymer blends
Lower density (meta isomer)
Density uniformity and phase stability
High-temperature process development
Higher flash point
Thermal safety margin and equipment requirements
Photochemical cycloaddition synthesis
Stereoselective cyclobutane formation
cis/trans ratio and photochemical reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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